

Application Notes and Protocols: Durene in Organic Crystallography and Crystal Packing Studies

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Compound of Interest

Compound Name: 1,2,4,5-Tetramethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of durene (**1,2,4,5-tetramethylbenzene**) as a model system in organic crystallography and for fundamental studies of crystal packing. The protocols outlined below are based on historical and contemporary crystallographic techniques.

Introduction to Durene in Crystallography

Durene is a small, planar, and highly symmetrical aromatic hydrocarbon. Its simple, well-defined molecular structure and its tendency to form high-quality crystals make it an excellent model compound for studying fundamental principles of crystal packing in organic molecules. The absence of strong hydrogen bonding donors or acceptors in durene means that its crystal structure is primarily governed by weaker van der Waals forces and C-H... π interactions, providing a simplified system for analyzing these ubiquitous interactions.

In the context of drug development, understanding the principles of crystal packing is crucial for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.^{[1][2][3][4]} Durene serves as a foundational tool for calibrating and validating computational models used to predict crystal structures and for understanding the subtle interplay of intermolecular forces that dictate the packing of more complex drug molecules.

Applications of Durene

- **Model System for Crystal Packing Analysis:** Durene's simple, rigid structure allows for straightforward analysis of packing motifs, such as the common herringbone arrangement found in many aromatic hydrocarbon crystals.^[5]
- **Validation of Crystallographic Software and Theory:** The well-characterized crystal structure of durene can be used as a standard to test and refine new crystallographic software and theoretical models for predicting crystal structures and properties.
- **Investigating C-H \cdots π Interactions:** The durene crystal structure provides clear examples of C-H \cdots π interactions, allowing for detailed geometric and energetic analysis of this important type of weak intermolecular bond.
- **Co-crystal Former:** While not its primary application, the principles learned from durene's packing can be extended to the design of co-crystals, where an API is combined with a co-former to improve its physicochemical properties.^{[1][2][3]}

Crystallographic Data of Durene

The crystal structure of durene has been determined by X-ray diffraction.^{[6][7]} The key crystallographic data are summarized in the table below. This data is essential for any computational or comparative studies involving durene.

Parameter	Value	Reference
Chemical Formula	C ₁₀ H ₁₄	[6][7]
Crystal System	Monoclinic	[6][7]
Space Group	P2 ₁ /a	[6][7]
a	11.57 ± 0.05 Å	[7]
b	5.77 ± 0.02 Å	[7]
c	7.03 ± 0.05 Å	[7]
β	113.3°	[7]
Volume	430 Å ³	[7]
Z (molecules/unit cell)	2	[6][7]
Density (calculated)	1.03 g/cm ³	[6][7]

Experimental Protocols

Protocol 1: Single Crystal Growth of Durene by Slow Evaporation

This protocol describes a standard method for growing high-quality single crystals of durene suitable for X-ray diffraction analysis.

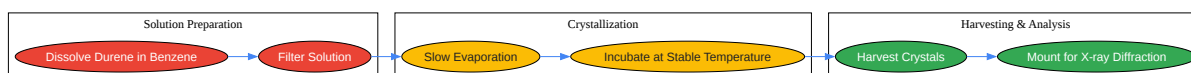
Materials:

- Durene (high purity)
- Benzene (analytical grade) or other suitable solvent (e.g., toluene, hexane)
- Small, clean glass vials or crystallizing dishes
- Parafilm or loosely fitting caps

Procedure:

- **Solution Preparation:** Prepare a nearly saturated solution of durene in benzene at room temperature. This can be achieved by adding durene to the solvent incrementally with stirring until a small amount of solid no longer dissolves.
- **Filtration:** Filter the solution to remove any undissolved solids or particulate matter.
- **Crystallization:** Transfer the filtered solution to a clean glass vial. The vial should be covered, but not hermetically sealed, to allow for slow evaporation of the solvent. A piece of parafilm with a few pinholes is a suitable covering.
- **Incubation:** Place the vial in a location with a stable temperature and minimal vibration. Crystal growth should be monitored over several days. Durene crystals are volatile, so it is important to manage the evaporation rate to prevent the crystals from sublimating after formation.^{[6][7]}
- **Crystal Harvesting:** Once crystals of a suitable size (0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the solution using a spatula or by decanting the solvent.^[8]
- **Handling and Mounting:** Durene crystals are soft and volatile.^{[6][7]} They should be handled with care. For X-ray diffraction, a suitable crystal should be quickly mounted on a goniometer head, often in a sealed capillary tube or under a stream of cold nitrogen gas to prevent sublimation.^{[6][7]}

Logical Workflow for Durene Crystal Growth



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Caption: Workflow for single crystal growth of durene.

Protocol 2: Analysis of Crystal Packing in Durene

This protocol outlines the steps for analyzing the crystal packing of durene using crystallographic data and visualization software.

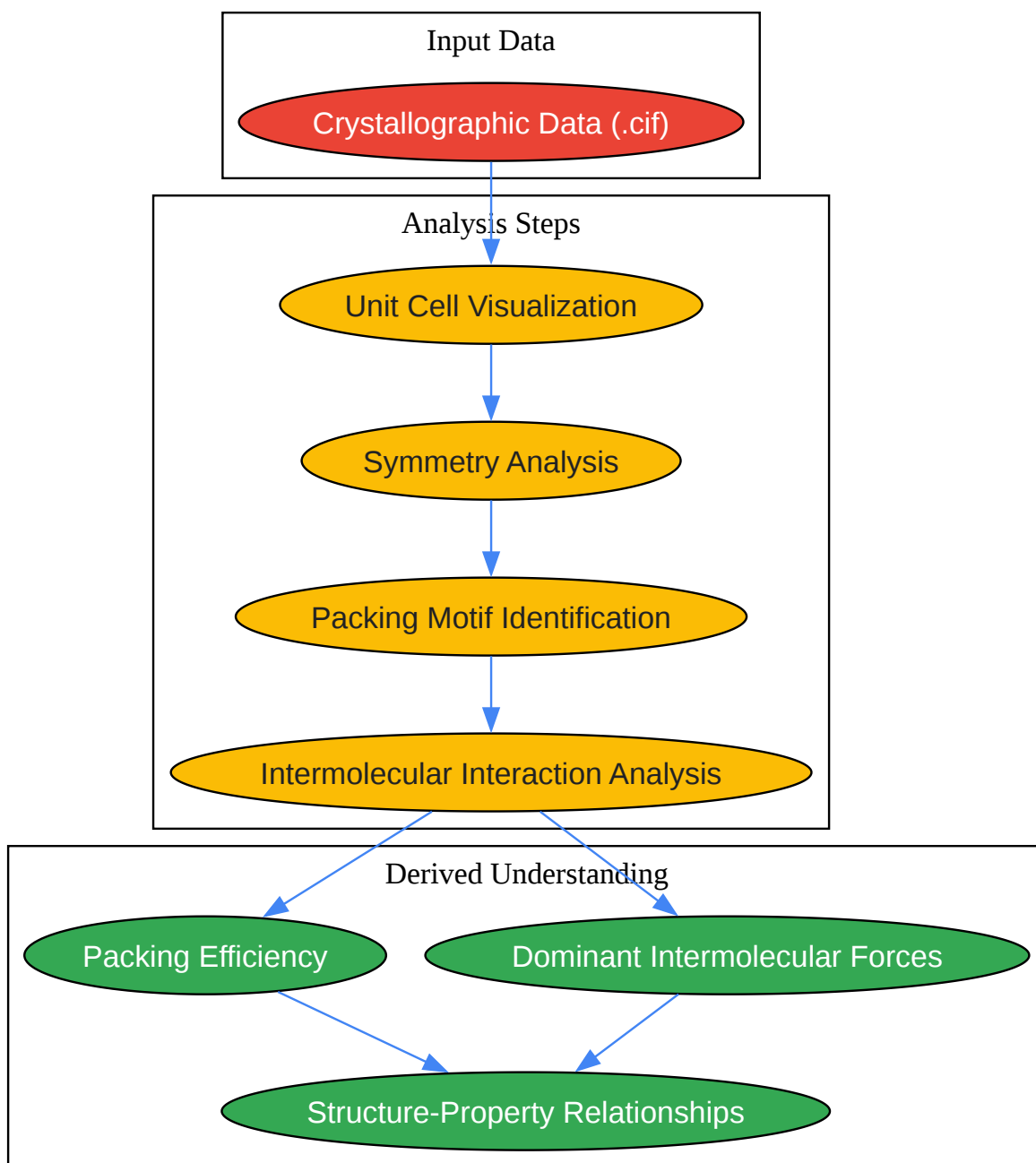
Prerequisites:

- A solved crystal structure of durene (e.g., from the Cambridge Structural Database - CSD).
- Crystallographic visualization software (e.g., Mercury, VESTA).

Procedure:

- **Data Retrieval:** Obtain the crystallographic information file (.cif) for durene.
- **Unit Cell Visualization:** Open the .cif file in the visualization software and display the contents of the unit cell. Observe the number of molecules ($Z=2$) and their positions.[\[6\]](#)[\[7\]](#)
- **Symmetry Analysis:** Identify the symmetry elements of the $P2_1/a$ space group that are present in the crystal structure. Note that the durene molecule itself possesses a center of symmetry which is utilized in building the crystal.[\[6\]](#)[\[7\]](#)
- **Packing Motif Identification:** Extend the visualization beyond a single unit cell to observe the packing arrangement. Identify the characteristic herringbone pattern of the aromatic rings.
- **Intermolecular Interaction Analysis:**
 - Use the software's tools to identify and measure short intermolecular contacts.
 - Specifically, look for $C-H \cdots \pi$ interactions between the methyl hydrogens of one molecule and the aromatic ring of a neighboring molecule.
 - Analyze the geometry of these interactions (distances, angles).
- **Void Space Analysis:** Calculate the void space within the crystal lattice to understand the efficiency of the molecular packing.

Conceptual Relationship in Crystal Packing Analysis



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Caption: Conceptual workflow for crystal packing analysis.

Quantitative Data Summary

The orientation of the durene molecule within the unit cell can be described by the angles its molecular axes make with the crystallographic axes. The following table presents these angles as determined in early X-ray diffraction studies.

Molecular Axis	Angle with 'a' axis (γ)	Angle with 'b' axis (ψ)	Angle with 'c' axis (ω)*	Reference
Long Axis	47°	43°	85°	[6][7]
Cross Axis	97°	90°	7°	[6][7]

*The c' axis is perpendicular to the a and b axes.

These angular relationships are critical for understanding the anisotropic nature of the crystal packing and for parameterizing computational models.

Concluding Remarks

Durene remains a cornerstone for educational and research purposes in organic solid-state chemistry and crystallography. The relative simplicity of its crystal structure provides a clear and accessible platform for understanding the fundamental principles that govern the crystallization and packing of organic molecules. The protocols and data presented here offer a starting point for researchers and professionals to utilize durene as a model system in their own studies, ultimately contributing to a more profound understanding of the solid-state behavior of complex organic materials, including pharmaceuticals.

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